![molecular formula C15H26N5O4P B12323379 bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl Tenofovir Fumarate is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic hepatitis B. This compound is known for its ability to inhibit viral replication by interfering with the viral RNA-dependent DNA polymerase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl Tenofovir Fumarate involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent in a suitable solvent . The process can be optimized to improve yield and efficiency, such as implementing a telescoped process for the second stage and optimizing the final reaction .
Industrial Production Methods
Industrial production of Diisopropyl Tenofovir Fumarate typically involves a three-step manufacturing process. Key improvements include the use of a quaternary ammonium salt in the alkylation reaction and a nonaqueous process for removing NMP and triethylamine from the product mixture .
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyl Tenofovir Fumarate undergoes various chemical reactions, including:
Oxidation: Conversion to its active form, tenofovir, through ester hydrolysis.
Reduction: Stereoselective reduction using alcohol dehydrogenase.
Substitution: Alkylation with tosylated diethyl(hydroxymethyl) phosphonate.
Common Reagents and Conditions
Common reagents used in these reactions include chloromethyl isopropyl carbonate, alcohol dehydrogenase, and tosylated diethyl(hydroxymethyl) phosphonate. Conditions often involve the use of non-polar solvents and phase transfer catalysts .
Major Products Formed
The major product formed from these reactions is tenofovir, which is further converted into its active form, tenofovir diphosphate, through phosphorylation .
Applications De Recherche Scientifique
Diisopropyl Tenofovir Fumarate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nucleotide analogs and as a model compound for studying ester hydrolysis.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Widely used in the treatment of HIV-1 and chronic hepatitis B.
Industry: Employed in the development of antiretroviral therapies and fixed-dose combination drugs.
Mécanisme D'action
Diisopropyl Tenofovir Fumarate exerts its effects by inhibiting the viral RNA-dependent DNA polymerase. It is converted to its active form, tenofovir diphosphate, which competes with natural substrates and causes chain termination during viral DNA synthesis . This inhibition prevents the replication of HIV and hepatitis B viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir Alafenamide: Another prodrug of tenofovir with improved bioavailability and reduced toxicity.
Adefovir Dipivoxil: A nucleotide analog used in the treatment of hepatitis B.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used in combination with tenofovir.
Uniqueness
Diisopropyl Tenofovir Fumarate is unique due to its high efficacy in inhibiting viral replication and its use in combination therapies for HIV and hepatitis B. Its improved pharmacokinetic profile and reduced side effects make it a preferred choice in antiretroviral therapy .
Propriétés
IUPAC Name |
9-[2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N5O4P/c1-10(2)23-25(21,24-11(3)4)9-22-12(5)6-20-8-19-13-14(16)17-7-18-15(13)20/h7-8,10-12H,6,9H2,1-5H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBNLEOTULGTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N5O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)
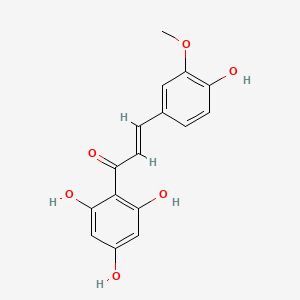

![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)
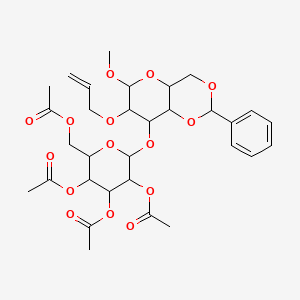
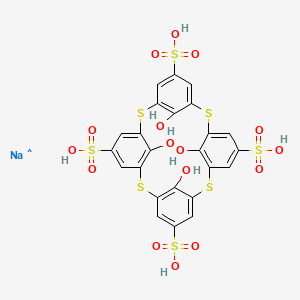
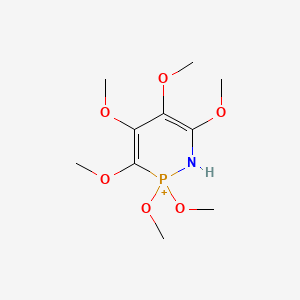
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
![3-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B12323365.png)
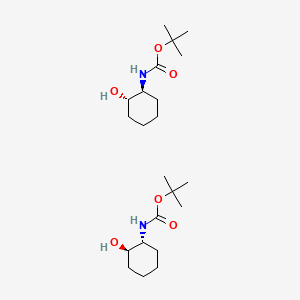
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

